molecular formula C11H16N2O2 B1609090 2-(4-Ethylphenoxy)propanohydrazide CAS No. 669705-42-4

2-(4-Ethylphenoxy)propanohydrazide

Cat. No. B1609090
M. Wt: 208.26 g/mol
InChI Key: PWOLWSDGPSFVOT-UHFFFAOYSA-N
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Description

“2-(4-Ethylphenoxy)propanohydrazide” is a chemical compound with the molecular formula C11H16N2O2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethylphenoxy)propanohydrazide” consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“2-(4-Ethylphenoxy)propanohydrazide” has a molecular weight of 208.26 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Nonlinear Optical Properties and Material Science

One study discusses the synthesis and characterization of hydrazones including N′-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-(4-ethylphenoxy) acetohydrazide. This compound, along with others, was investigated for third-order nonlinear optical properties using z-scan techniques. The results indicated potential applications in optical devices such as limiters and switches due to their optical power limiting behavior at specific wavelengths (Naseema et al., 2010).

Antimicrobial Activity

Research involving derivatives of acetohydrazide has demonstrated promising antimicrobial properties. For example, a study explored the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide. These compounds showcased effective antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Fuloria et al., 2009).

Catalytic Applications

In the realm of catalysis, a study described the use of poly(3,4-ethylenedioxythiophene) to immobilize both a metal particle catalyst and the reagent, (cyano-)borohydride. This innovative polymer-supported system demonstrated catalytic activity in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride, highlighting a new avenue for catalytic reaction applications (Sivakumar & Phani, 2011).

Safety And Hazards

The safety data sheet for “2-(4-Ethylphenoxy)propanohydrazide” indicates that it is for research and development purposes only . It is classified as non-hazardous for shipment .

Relevant Papers One paper discusses the synthesis and antimicrobial properties of new acylthiourea derivatives, including "2-(4-Ethylphenoxy)propanohydrazide" . These compounds were found to be active at low concentrations against various bacterial and fungal strains. Another paper discusses the use of a similar compound, “2-(4-Bromophenoxy)propanohydrazide”, as an intermediate for the synthesis of heterocyclic compounds .

properties

IUPAC Name

2-(4-ethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-9-4-6-10(7-5-9)15-8(2)11(14)13-12/h4-8H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOLWSDGPSFVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395043
Record name 2-(4-ethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenoxy)propanohydrazide

CAS RN

669705-42-4
Record name 2-(4-ethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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